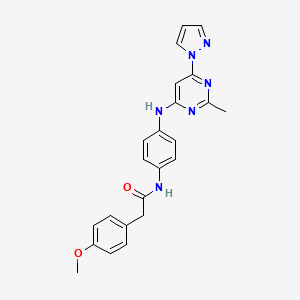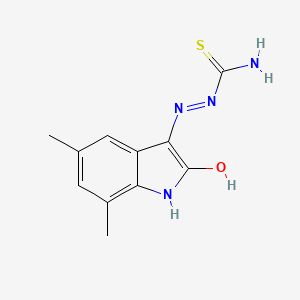
5,7-Dimethylisatin, 3-thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethylisatin, 3-thiosemicarbazone is a chemical compound that belongs to the class of isatin derivatives. Isatin derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and antiviral activities. The addition of a thiosemicarbazone group to the isatin structure enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylisatin, 3-thiosemicarbazone typically involves the reaction of 5,7-dimethylisatin with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
- Dissolve 5,7-dimethylisatin in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethylisatin, 3-thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isatin and thiourea moieties.
Reduction: Reduction processes can lead to the formation of 3-aminoindolin-2-one and thiourea moieties.
Substitution: The thiosemicarbazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Isatin and thiourea moieties.
Reduction: 3-aminoindolin-2-one and thiourea moieties.
Substitution: Various substituted thiosemicarbazone derivatives.
Aplicaciones Científicas De Investigación
5,7-Dimethylisatin, 3-thiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethylisatin, 3-thiosemicarbazone involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells . The compound may also inhibit specific enzymes or interfere with DNA synthesis, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Isatin: The parent compound of 5,7-Dimethylisatin, known for its diverse pharmacological properties.
Thiosemicarbazone Derivatives: A broad class of compounds with various biological activities, including anticancer, antibacterial, and antiviral properties.
Substituted Isatin-Thiosemicarbazones: Compounds with different substituents on the isatin or thiosemicarbazone moieties, exhibiting unique biological activities.
Uniqueness
5,7-Dimethylisatin, 3-thiosemicarbazone is unique due to the presence of both dimethyl groups on the isatin ring and the thiosemicarbazone moiety. This combination enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry .
Propiedades
IUPAC Name |
(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-5-3-6(2)8-7(4-5)9(10(16)13-8)14-15-11(12)17/h3-4,13,16H,1-2H3,(H2,12,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJZMISNHTPTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=S)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
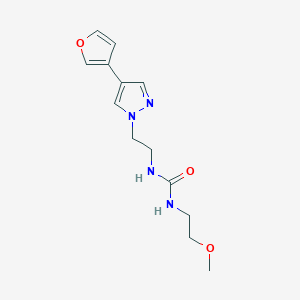
![(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile](/img/structure/B2360585.png)
![(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol](/img/structure/B2360586.png)
![4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2360587.png)


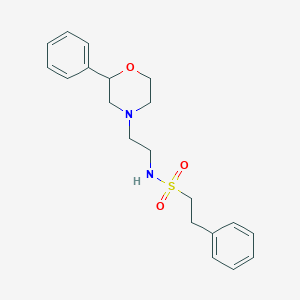
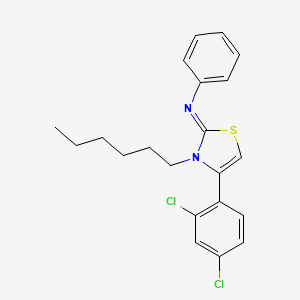
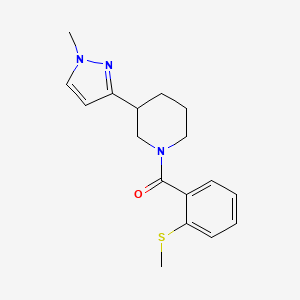
![1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B2360597.png)

![5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2360601.png)
![1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2360603.png)
